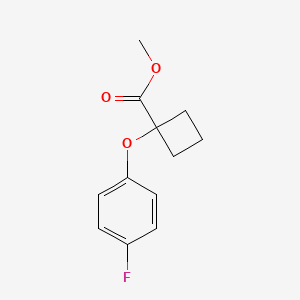

Methyl 1-(4-fluorophenoxy)cyclobutanecarboxylate

Description

Properties

IUPAC Name |

methyl 1-(4-fluorophenoxy)cyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO3/c1-15-11(14)12(7-2-8-12)16-10-5-3-9(13)4-6-10/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRNTIYGBVKJRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC1)OC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Methyl 1-(4-fluorophenoxy)cyclobutanecarboxylate typically involves the reaction of 4-fluorophenol with 1,4-dibromobutane followed by esterification with methyl chloroformate . The reaction conditions require careful control of temperature and the use of a suitable base, such as triethylamine , to facilitate the formation of the cyclobutane ring.

Industrial Production Methods: . The process is optimized to ensure high yield and purity, with continuous monitoring of reaction parameters to maintain consistency.

Chemical Reactions Analysis

Types of Reactions: : Methyl 1-(4-fluorophenoxy)cyclobutanecarboxylate undergoes various chemical reactions, including oxidation , reduction , and substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

Reduction: : Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride .

Substitution: : Nucleophilic substitution reactions are typically performed using alkyl halides in the presence of a base.

Major Products Formed: : The major products formed from these reactions include fluorophenol derivatives , cyclobutane derivatives , and ester derivatives .

Scientific Research Applications

Chemistry: : In chemistry, Methyl 1-(4-fluorophenoxy)cyclobutanecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: fluorinated compounds and their interactions with biological systems.

Medicine: : In the field of medicine, this compound is being investigated for its potential use in drug discovery and pharmaceutical development . Its fluorinated structure may enhance the bioactivity and pharmacokinetic properties of certain drugs.

Industry: : In industry, the compound is used in the synthesis of advanced materials and chemicals . Its unique properties make it suitable for applications in material science and chemical analysis.

Mechanism of Action

The mechanism by which Methyl 1-(4-fluorophenoxy)cyclobutanecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenoxy group enhances the compound's ability to bind to certain receptors and enzymes, leading to its biological activity. The exact molecular targets and pathways involved are still under investigation, but the compound's unique structure suggests potential for diverse biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent and Ring Modifications

The following table summarizes key structural analogs and their properties:

Key Observations:

- Ring Size: Cyclobutane derivatives exhibit higher ring strain compared to cyclohexane analogs, which may enhance reactivity or conformational rigidity.

- Bromine in cyclohexane/cyclobutane derivatives (e.g., ) increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. Methylamino substituents (e.g., in Reference Example 86 ) introduce basicity, enabling salt formation (e.g., 4-toluenesulfonate) for improved crystallinity and bioavailability.

Physicochemical and Pharmacokinetic Properties

| Property | This compound | Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate | 1-(4-Bromo-3-methylphenyl)cyclobutane-1-carboxylic acid |

|---|---|---|---|

| LogP (Predicted) | ~2.1 | ~3.5 | ~2.8 |

| Solubility (Water) | Low | Very low | Moderate (due to carboxylic acid) |

| Metabolic Stability | High (fluorine reduces oxidation) | Moderate (bromine may undergo debromination) | Low (acid group prone to conjugation) |

Notes:

Biological Activity

Methyl 1-(4-fluorophenoxy)cyclobutanecarboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and provides insights from various studies.

Chemical Structure and Properties

This compound features a cyclobutane core substituted with a 4-fluorophenoxy group. The presence of the fluorine atom is significant as it can enhance the lipophilicity and biological activity of the compound.

| Property | Description |

|---|---|

| Molecular Formula | C12H13F O2 |

| Molecular Weight | 210.23 g/mol |

| Chemical Structure | Cyclobutane with a fluorinated phenoxy group |

Antimicrobial Activity

Initial studies have indicated that this compound may exhibit antimicrobial properties. The compound has been investigated for its efficacy against various bacterial strains, showing promise as a potential antibacterial agent. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anticancer Properties

The compound's anticancer potential has also been explored. Research indicates that this compound may induce apoptosis in cancer cells through several mechanisms:

- Cell Cycle Arrest : Studies have shown that this compound can cause cell cycle arrest at the G0/G1 phase, which is crucial for preventing cancer cell proliferation.

- Apoptosis Induction : It appears to activate caspase pathways leading to programmed cell death. This was demonstrated in vitro using various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells.

Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

-

In Vitro Studies :

- HepG2 Cell Line : The compound exhibited an IC50 value of approximately 15 µM, indicating significant antiproliferative activity compared to control compounds.

- MCF-7 Cell Line : Similar studies reported an IC50 value of around 20 µM, supporting its potential as an anticancer agent.

-

Mechanistic Insights :

- A study involving flow cytometry demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS), contributing to oxidative stress and subsequent apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| Methyl 1-(3-fluorophenoxy)cyclobutanecarboxylate | 25 | Moderate anticancer activity |

| Methyl 1-(4-chlorophenoxy)cyclobutanecarboxylate | 30 | Lower antimicrobial activity |

| This compound | 15 | High antiproliferative activity |

Q & A

Basic Synthesis and Optimization

Q: What are the common synthetic routes for Methyl 1-(4-fluorophenoxy)cyclobutanecarboxylate, and how can reaction conditions be optimized for higher yields? A: Key steps involve cyclopropane ring functionalization and nucleophilic substitution. For example, alkylation of cyclobutanecarboxylate derivatives with 4-fluorophenol under basic conditions (e.g., sodium hydride in THF/DMF) is critical. Reaction optimization includes:

- Temperature control : Maintaining 0–60°C to balance reactivity and side reactions .

- Reagent stoichiometry : A 1:2 molar ratio of starting amine to trifluoroethylating agent improves substitution efficiency .

- Purification : C18 reverse-phase chromatography (acetonitrile/water) or silica gel chromatography (hexane/ethyl acetate) ensures high purity .

Advanced Synthesis: Stereochemical Control

Q: How can stereochemical challenges during synthesis, such as unintended racemization or diastereomer formation, be mitigated? A: Use chiral auxiliaries or enantioselective catalysts. For example:

- Chiral starting materials : (S)-configured precursors (e.g., Methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride) reduce racemization .

- Low-temperature reactions : Conduct alkylation at 0°C to minimize thermal degradation of stereocenters .

- NMR monitoring : Track diastereomer ratios in real-time using -NMR (e.g., δ 2.50–2.57 ppm for cyclobutane protons) .

Basic Analytical Characterization

Q: What analytical techniques are essential for characterizing this compound, and how are data interpreted? A:

- LCMS : Confirm molecular weight (e.g., m/z 353 [M+H]+ for related cyclobutane esters) and detect impurities .

- HPLC : Assess purity (>95%) using retention times (e.g., 0.93–1.18 minutes under SQD-FA05 conditions) .

- -NMR : Identify substituents via shifts like δ 3.82–3.86 ppm (methoxy groups) and δ 7.12–7.48 ppm (aromatic protons) .

Advanced Analytical: Resolving Data Contradictions

Q: How should researchers address discrepancies in spectral data (e.g., unexpected LCMS peaks or NMR splitting patterns)? A:

- Impurity profiling : Use preparative HPLC to isolate byproducts and characterize them via high-resolution MS/MS .

- Dynamic NMR : Resolve overlapping signals by varying temperature or solvent (e.g., DMSO-d6 vs. CDCl3) .

- Isotopic labeling : Introduce -labeled precursors to trace unexpected fragmentation in LCMS .

Biological Activity and Target Identification

Q: What biological targets or mechanisms are plausible for this compound, based on structural analogs? A: Fluorophenoxy derivatives often target metabolic or neurological receptors. Examples include:

- GHSR (ghrelin receptor) : Fluorophenoxy-containing PET tracers (e.g., -labeled analogs) bind to appetite-regulating receptors .

- Enzyme inhibition : The cyclobutane ring may stabilize transition-state analogs for hydrolases or kinases .

- In vivo evaluation : Use rodent models to assess brain permeability or metabolic stability, as demonstrated for similar fluorinated tracers .

Advanced SAR: Computational Modeling

Q: How can computational methods guide structure-activity relationship (SAR) studies for this compound? A:

- Docking simulations : Map the fluorophenoxy group’s interaction with hydrophobic pockets (e.g., GHSR’s binding site) .

- QSAR models : Correlate logP values (e.g., ~2.5 for cyclobutanecarboxylates) with cellular uptake .

- MD simulations : Predict cyclobutane ring strain effects on conformational stability .

Stability and Degradation Pathways

Q: What are the major degradation pathways under physiological or storage conditions, and how can stability be improved? A:

- Hydrolysis : The ester group is prone to enzymatic or acidic cleavage. Stabilize via:

- Oxidation : Fluorophenoxy groups are susceptible to radical degradation. Add antioxidants like BHT during storage .

In Vivo/In Vitro Disconnect

Q: How can researchers reconcile poor in vitro activity with promising in vivo results for this compound? A:

- Metabolic activation : Prodrug strategies (e.g., ester-to-acid conversion) may enhance bioavailability .

- Protein binding : Measure plasma protein binding via equilibrium dialysis; >90% binding may reduce free drug levels .

- Tissue distribution : Use whole-body autoradiography in rodents to identify accumulation sites (e.g., adipose tissue for fluorinated compounds) .

Safety and Handling

Q: What safety protocols are recommended for handling this compound? A:

- PPE : Wear nitrile gloves, goggles, and use a fume hood due to potential respiratory irritation .

- Spill management : Neutralize acidic degradation products with sodium bicarbonate .

- Waste disposal : Incinerate at >1000°C to avoid fluorinated byproducts .

Advanced Mechanistic Studies

Q: How can isotopic labeling or advanced spectroscopy elucidate the compound’s mechanism of action? A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.